Phenyl(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)methanone
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Overview
Description
Phenyl(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)methanone is an organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure This particular compound is characterized by the presence of a phenyl group, a sulfanylidene group, and a methanone group attached to the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)methanone typically involves the following steps:
Formation of Benzoxazole Ring: The initial step involves the cyclization of 2-aminophenol with a suitable carbonyl compound, such as benzoyl chloride, under acidic or basic conditions to form the benzoxazole ring.
Introduction of Sulfanylidene Group: The sulfanylidene group is introduced by reacting the benzoxazole derivative with a sulfur-containing reagent, such as Lawesson’s reagent or phosphorus pentasulfide, under controlled temperature and solvent conditions.
Attachment of Phenyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Continuous Flow Reactors: To ensure consistent product quality and yield.
Automated Reaction Monitoring: To control reaction parameters like temperature, pressure, and reagent concentration.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Phenyl(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfanylidene group to a thiol group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or benzoxazole ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated benzoxazole derivatives, substituted phenyl derivatives.
Scientific Research Applications
Phenyl(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Phenyl(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with DNA/RNA: Affect gene expression and protein synthesis.
Modulate Receptor Activity: Influence cellular signaling pathways by binding to receptors on the cell surface or within the cell.
Comparison with Similar Compounds
Phenyl(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)methanone can be compared with other benzoxazole derivatives, such as:
2-Mercaptobenzoxazole: Contains a thiol group instead of a sulfanylidene group.
2-Phenylbenzoxazole: Lacks the sulfanylidene group and has a different substitution pattern.
Benzoxazole-2-thione: Contains a thione group instead of a methanone group.
Uniqueness
Chemical Structure: The presence of both sulfanylidene and methanone groups in the same molecule is unique.
Reactivity: The compound’s ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis.
Biological Activity: Its potential biological activities, such as antimicrobial and anticancer properties, distinguish it from other benzoxazole derivatives.
Properties
CAS No. |
33388-23-7 |
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Molecular Formula |
C14H9NO2S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
phenyl-(2-sulfanylidene-1,3-benzoxazol-3-yl)methanone |
InChI |
InChI=1S/C14H9NO2S/c16-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)17-14(15)18/h1-9H |
InChI Key |
QIVRBXJXWKOCCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3OC2=S |
Origin of Product |
United States |
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